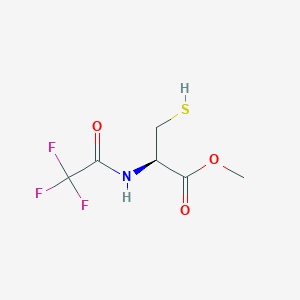
N-Trifluoroacetyl-L-cysteine methyl ester
Descripción general
Descripción
N-Trifluoroacetyl-L-cysteine methyl ester: is a chemical compound with the molecular formula C6H8F3NO3S It is a derivative of L-cysteine, an amino acid, and is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-L-cysteine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected by reacting it with trifluoroacetic anhydride to form N-trifluoroacetyl-L-cysteine.
Esterification: The carboxyl group of N-trifluoroacetyl-L-cysteine is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Trifluoroacetyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding amine.
Substitution: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
N-Trifluoroacetyl-L-cysteine methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving protein modification and enzyme inhibition due to its ability to interact with thiol groups in proteins.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which N-Trifluoroacetyl-L-cysteine methyl ester exerts its effects involves the interaction of its functional groups with biological molecules. The trifluoroacetyl group can form stable complexes with amino groups in proteins, leading to inhibition of enzyme activity. The thiol group can undergo oxidation-reduction reactions, affecting the redox state of cells and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine methyl ester: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
N-Trifluoroacetyl-L-cysteine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
N-Trifluoroacetyl-D-cysteine methyl ester: Similar structure but with the D-isomer of cysteine.
Uniqueness
N-Trifluoroacetyl-L-cysteine methyl ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its acetyl counterpart. The methyl ester group also influences its solubility and reactivity, making it a valuable compound in various synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl (2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGSQMAKRLENER-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



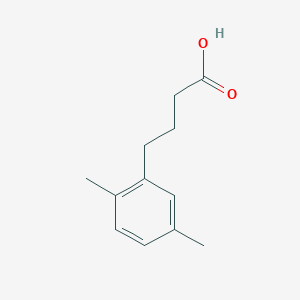

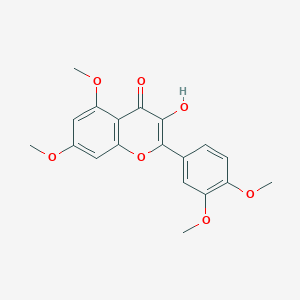
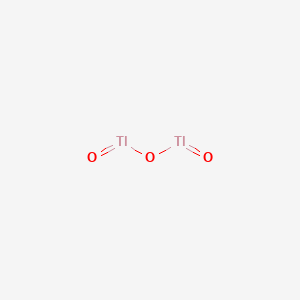
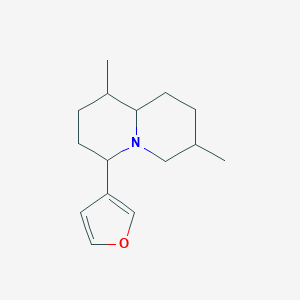
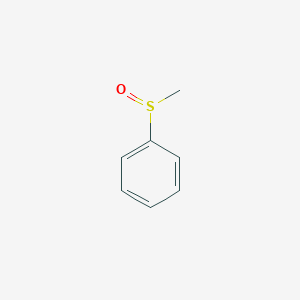
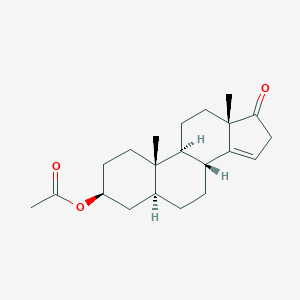
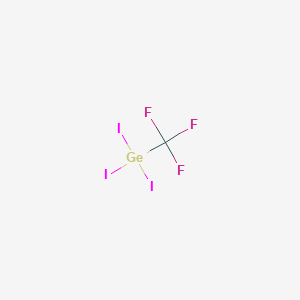
![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-ol](/img/structure/B73912.png)



![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
